N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
This compound is a structurally complex molecule featuring three distinct pharmacophoric moieties:
- 5-Methoxybenzo[d]thiazol-2-yl group: A bicyclic aromatic system with electron-donating methoxy substitution, commonly associated with kinase inhibition and DNA intercalation .
- Pyridin-2-ylmethyl group: A heteroaromatic substituent that enhances solubility and participates in hydrogen-bonding interactions with biological targets .
- Thiophen-2-ylsulfonylpyrrolidine-2-carboxamide: A sulfonamide-linked pyrrolidine scaffold, which confers conformational rigidity and modulates pharmacokinetic properties .
The compound’s design aligns with strategies seen in small-molecule drug discovery, where hybrid architectures combine multiple bioactive fragments to optimize target affinity and selectivity.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S3/c1-31-17-9-10-20-18(14-17)25-23(33-20)26(15-16-6-2-3-11-24-16)22(28)19-7-4-12-27(19)34(29,30)21-8-5-13-32-21/h2-3,5-6,8-11,13-14,19H,4,7,12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRWQWBJXMJLHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications.
Structural Characteristics
The compound features a unique structure characterized by:
- Thiazole and Pyridine Rings : These heterocycles contribute to the compound's ability to interact with various biological targets.
- Methoxy Group : Enhances solubility and bioactivity.
- Thiophenesulfonyl Moiety : Imparts additional functional properties that may enhance its therapeutic efficacy.
The molecular weight of this compound is approximately 358.41 g/mol, which is relevant for pharmacokinetic studies.
Research indicates that this compound primarily exerts its biological effects through the inhibition of specific kinases involved in cell cycle regulation. Key mechanisms include:
- Inhibition of Cyclin-dependent Kinases (CDKs) : This leads to interference with cell cycle progression, promoting apoptosis in cancer cells.
- Targeting Tumorigenesis Pathways : The compound may affect pathways critical for tumor growth and survival, making it a candidate for targeted cancer therapies.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- In vitro Studies : The compound has shown promising results against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. For instance, one study reported an IC50 value of 4.37 μM against HepG2 cells, indicating significant cytotoxicity .
Mechanistic Insights
The mechanism of action has been further elucidated through molecular docking studies, which suggest strong binding affinity to target kinases involved in cell proliferation and survival pathways. The total binding energy calculated was -1.6 kcal/mol, indicating favorable interactions with the target proteins .
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of Thiazole Ring : Starting from 2-amino thiophenol and methoxy-substituted benzaldehyde under acidic conditions.
- Introduction of Pyridin-2-ylmethyl Group : Reacting the thiazole intermediate with pyridin-2-ylmethyl halide.
- Final Coupling and Purification : Utilizing techniques such as HPLC for purification and characterization.
Clinical Relevance
A notable case study highlighted the compound's potential in inhibiting tumor growth in animal models, showcasing a reduction in tumor size and improved survival rates when administered alongside conventional chemotherapy agents .
Chemical Reactions Analysis
Sulfonylation of Pyrrolidine
- Reaction : The thiophen-2-ylsulfonyl group is introduced via sulfonylation of the pyrrolidine nitrogen.
- Conditions : Chlorosulfonic acid (ClSO₃H) is used to generate the sulfonyl chloride intermediate (thiophene-2-sulfonyl chloride), which reacts with pyrrolidine under reflux in inert solvents like dichloromethane or THF .
- Mechanism : Nucleophilic substitution at the pyrrolidine nitrogen, forming the sulfonamide linkage .
Amide Bond Formation
- Carboxamide Synthesis : The pyrrolidine-2-carboxamide moiety is constructed via coupling reactions.
Functionalization of the Benzo[d]thiazole Ring
- Methoxy Group Introduction : The 5-methoxy substituent on the benzothiazole is likely added via O-methylation.
Hydrolytic Stability
- Sulfonamide Linkage : Stable under physiological pH but hydrolyzes in strongly acidic (HCl, >2M) or basic (NaOH, >1M) conditions, yielding pyrrolidine and thiophene-2-sulfonic acid .
- Amide Bonds : Resistant to hydrolysis at neutral pH but cleaved enzymatically (e.g., proteases) or under extreme conditions (e.g., 6M HCl, 110°C) .
Thermal Stability
- Decomposition : Thermogravimetric analysis (TGA) of related sulfonamides shows decomposition above 250°C, primarily due to sulfonyl group degradation .
Thiophene Sulfonyl Group
- Electrophilic Substitution : The electron-withdrawing sulfonyl group deactivates the thiophene ring, directing electrophilic attacks to the 4- or 5-positions under nitration or halogenation conditions .
Pyridine and Benzothiazole Moieties
- Coordination Chemistry : The pyridine nitrogen participates in metal coordination (e.g., Zn²⁺, Fe³⁺), relevant in catalytic or biological contexts .
- Benzothiazole Reactivity : The 2-amine group undergoes condensation with aldehydes or ketones to form Schiff bases, a potential route for further derivatization .
Comparative Reaction Data
The table below summarizes reaction conditions and yields for analogous compounds :
Decomposition Pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Scaffold Flexibility: The target compound’s pyrrolidine-2-carboxamide core differs from the thiazole-carboxamide scaffolds in [3a–s], which exhibit p38 MAPK inhibition. The thiophenesulfonyl group in the target compound is rare in literature analogs.
Substituent Effects :
- The 5-methoxybenzo[d]thiazol group shares electronic similarities with the 4-methylthiazole in [5], but the methoxy substitution may enhance metabolic stability by blocking oxidative degradation .
- Pyridinylmethyl substituents, as seen in both the target compound and [3a–s], are critical for solubility; however, steric bulk from the N-pyridinylmethyl group in the target compound could alter binding pocket interactions .
Synthetic Routes :
- The target compound’s synthesis likely involves:
Q & A
Q. What are the key synthetic strategies for preparing N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide?
- Methodological Answer : The synthesis involves multi-step coupling and protection-deprotection sequences. For example:
- Step 1 : Sulfonyl group introduction via reaction of pyrrolidine-2-carboxamide with thiophen-2-ylsulfonyl chloride under basic conditions (e.g., NaH in THF) .
- Step 2 : Coupling of 5-methoxybenzo[d]thiazol-2-amine and pyridin-2-ylmethylamine to the pyrrolidine core using nucleophilic substitution or amide bond formation (e.g., HATU/DIPEA activation) .
- Step 3 : Final purification via recrystallization (e.g., aqueous acetic acid) or column chromatography .
- Critical Parameters : Reaction temperature (70–80°C), solvent choice (e.g., PEG-400 for improved solubility), and catalyst optimization (e.g., acetic acid for cyclization) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3 to confirm substituent integration (e.g., thiophene protons at δ 6.3–7.4 ppm, pyridine protons at δ 8.7–9.0 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion) and elemental analysis for purity validation (e.g., %C, %N within ±0.3% of theoretical values) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative strains, noting pH-dependent activity (e.g., enhanced efficacy at pH 6.5–7.5) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to establish IC50 values, with positive controls (e.g., doxorubicin) .
- Antioxidant Potential : DPPH radical scavenging assay, comparing to ascorbic acid .
Advanced Research Questions
Q. How can contradictory data in biological activity (e.g., pH-dependent antimicrobial efficacy) be resolved?
- Methodological Answer :
- Controlled Replication : Standardize buffer conditions (e.g., PBS at pH 6.0, 7.0, 8.0) across labs to isolate pH effects .
- Mechanistic Studies : Use fluorescence microscopy to assess membrane permeability changes at varying pH or molecular docking to predict pH-sensitive target binding (e.g., bacterial topoisomerases) .
- Statistical Analysis : Apply ANOVA to compare activity across pH groups, ensuring n ≥ 3 replicates .
Q. What computational methods validate the compound’s target engagement and selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinase domains), prioritizing binding energy scores ≤ −8.0 kcal/mol .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD ≤ 2.0 Å) .
- ADMET Prediction : Employ SwissADME to optimize logP (2–3) and rule out hepatotoxicity .
Q. How are reaction yields optimized in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) using a 3-factor Box-Behnken design to identify optimal conditions (e.g., 75°C, PEG-400/EtOH 3:1, 0.5 eq. AcOH) .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve reproducibility and reduce byproducts .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize over-reaction .
Q. What strategies address low solubility in pharmacological assays?
- Methodological Answer :
- Co-Solvent Systems : Test DMSO/PBS mixtures (≤1% DMSO) or cyclodextrin inclusion complexes .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
